molecular formula C16H30O B1585146 7-Hexadecyn-1-ol CAS No. 822-21-9

7-Hexadecyn-1-ol

Cat. No. B1585146
CAS RN: 822-21-9
M. Wt: 238.41 g/mol
InChI Key: UFLJPANUONDNPT-UHFFFAOYSA-N
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Description

7-Hexadecyn-1-ol is a fatty alcohol that has been studied for its potential applications in scientific research. It is a long-chain alcohol with a terminal alkyne group, making it a unique compound with interesting properties.

Scientific Research Applications

Chemical Synthesis and Modification

7-Hexadecyn-1-ol is involved in various chemical synthesis processes. For instance, it's utilized in the asymmetric synthesis of biologically active compounds. Azabicyclo[3.1.0]hexane-1-ols, which can be obtained through reactions involving compounds like 7-Hexadecyn-1-ol, serve as intermediates for synthesizing pharmacologically active products. This includes the formation of pyrrolidinones through selective rearrangement and dihydropyridinones through Fe(III)-promoted ring opening followed by basic dehydrohalogenation (Jida, Guillot, & Ollivier, 2007).

Organic Chemistry and Catalysis

In the field of organic chemistry, 7-Hexadecyn-1-ol plays a role in hydrogenation processes. For example, the hydrogenation of 11-hexadecyne-l-ol on copper catalysts results in cis-11-hexadecyne-1-ol with high yield. This indicates its potential in catalysis and organic synthesis (Pak, Kartonozhkina, Slepov, & Izdebskaya, 1996).

Agricultural and Environmental Applications

7-Hexadecyn-1-ol has been identified as a significant compound in agricultural contexts. For instance, it's been found as a powerful inhibitor in the effectiveness of certain attractants for pests like the pink bollworm. Understanding its inhibitory effects can lead to improved pest management strategies (Neumark, Teich, & Green, 1973).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, derivatives of 7-Hexadecyn-1-ol are explored for their potential in drug delivery systems. Its derivatives can be used in the synthesis of complex molecular structures that are relevant in pharmaceutical research. For instance, macrocyclic polyoxazoles, which can incorporate elements like 7-Hexadecyn-1-ol, interact with and stabilize oligonucleotides, indicating their potential in drug design and delivery (Iida & Nagasawa, 2013).

properties

IUPAC Name

hexadec-7-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-8,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLJPANUONDNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338429
Record name 7-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hexadecyn-1-ol

CAS RN

822-21-9
Record name 7-Hexadecyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
R Mendelsohn, MA Davies, HF Schuster, Z Xu… - Biochemistry, 1991 - ACS Publications
… First, hexadecan-l-ol-7,7,8,8-d¡ was prepared by catalytic reduction of 7-hexadecyn-1 -ol-1 -d (Aldrich) by … Removal of the solvents gave 7 - hexadecyn-1 -ol- 7 -<7, which was dried. …
Number of citations: 58 pubs.acs.org
A Karolina, DR Pratiwi… - EurAsian Journal of …, 2019 - search.ebscohost.com
Merung (Coptosapelta tomentosa (Blume)) is one of the plants of the genus Coptosapelta, commonly found in the forests of Borneo. People in Kalimantan, especially in East Kalimantan …
Number of citations: 6 search.ebscohost.com
N Green, M Jacobson, JC Keller - Pheromones: Current …, 1974 - books.google.com
… yield of 7-hexadecyn-1-ol acetate (bp, 117-121 C at 0.001 mm; 5, 1.4532), which was semihydrogenated to the desired product. Hexalure (bp, 100-104 C at 0.001 mm, 121.5-124.5 C at …
Number of citations: 53 books.google.com
AP Tulloch - Chemistry and Physics of Lipids, 1979 - Elsevier
… Removal of hexane gave the tetrahydropyranyl ether of [ 143H~]-7-hexadecyn-1-ol (28.5 g). After hydrolysis of the ether by refluxing in methanol/2% HC1 for 4 h, the crude alcohol was …
Number of citations: 15 www.sciencedirect.com
AP Tulloch - Chemistry and Physics of Lipids, 1979 - Elsevier
… Reaction with the lithium derivative of the tetrahydropyranyl ether of 7-octyn-l-ol [15] as previously reported [8] and cleavage of the ether gave [9-2H2]7-hexadecyn- 1-ol. Malonate …
Number of citations: 16 www.sciencedirect.com
K Mori, Y Shikichi, S Shankar, JY Yew - Tetrahedron, 2010 - Elsevier
The enantiomers of (11Z,19Z)-3-acetoxy-11,19-octacosadien-1-ol were synthesized from the enantiomers of 3,4-epoxy-1-butanol PMB ether. Its racemate was also synthesized. Its (S)-…
Number of citations: 33 www.sciencedirect.com
OO Adekoyeni, FF AJAYI… - Nigerian Journal of …, 2019 - researchgate.net
The objective of this study was to profile chemical components of doum palm nutusing GC-MS for the purpose of identifying the functional benefits of its components using the literatures. …
Number of citations: 2 www.researchgate.net
WC Yang, YY Zhang, YJ Li, YY Nie… - Chemistry & …, 2020 - Wiley Online Library
… Palmitic acid (37.80 %) and 7-hexadecyn-1-ol (33.21 %) … However, the literature MS data of 7-hexadecyn-1-ol was only … min contained phytol rather than 7-hexadecyn-1-ol, and the data …
Number of citations: 11 onlinelibrary.wiley.com
Y Shikichi, K Akasaka, S Tamogami, S Shankar… - Tetrahedron, 2012 - Elsevier
… Commercially available 1-decyne (2) was converted to the known 7-hexadecyn-1-ol (4) via 3. Reduction of 4 to (E)-7-hexadecen-1-ol (5) was executed by heating 4 and lithium …
Number of citations: 17 www.sciencedirect.com
P Sanjaya, K Lekha - J Med Plants Stud, 2019 - plantsjournal.com
The study paves an insight into the medicinal properties of the ornamental plant Majidea zangueberica belonging to the family Sapindaceae. The phytochemical screening of chloroform …
Number of citations: 2 www.plantsjournal.com

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